molecular formula C10H10N2O3 B13019876 5-(4-Nitrophenyl)pyrrolidin-2-one

5-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B13019876
M. Wt: 206.20 g/mol
InChI Key: PNUZAKDDPOEMHX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a 4-nitrophenyl group. Pyrrolidin-2-ones are known for their versatility and are widely used in medicinal chemistry due to their biological activities and functional properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Nitrophenyl)pyrrolidin-2-one include:

  • Pyrrolidin-2-one
  • Pyrrolone derivatives
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activities compared to other pyrrolidin-2-one derivatives .

Biological Activity

5-(4-Nitrophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrrolidinone ring substituted with a nitrophenyl group at the 5-position. The synthesis of this compound typically involves the cyclization of suitable precursors, often utilizing methods such as nucleophilic aromatic substitution or cycloaddition reactions. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity and yield of pyrrolidin-2-one derivatives, including those with nitrophenyl substituents .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidin-2-one, including this compound, exhibit notable antibacterial activity. In one study, compounds related to this scaffold were tested against various antibiotic-resistant strains, showing minimum inhibitory concentrations (MIC) as low as 8 μM against resistant bacteria . The presence of the nitrophenyl group appears to enhance the antimicrobial efficacy by influencing the compound's interaction with bacterial targets.

Compound MIC (μM) Target Bacteria
This compound8MRSA, VISA
Related Pyrrolidine Derivative16E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that related compounds can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For example, certain pyrrolidine derivatives demonstrated IC50 values in the low micromolar range for inhibiting prostaglandin synthesis in human neutrophils .

Central Nervous System Effects

Pyrrolidine derivatives are recognized for their ability to modulate neurotransmitter systems. Some studies indicate that this compound may possess neuroprotective properties, potentially acting on pathways associated with neurodegenerative diseases . The structural features of this compound allow it to interact selectively with various receptors in the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitrophenyl group significantly impacts both potency and selectivity towards biological targets. Modifications at different positions on the pyrrolidine ring can lead to variations in activity profiles. For instance:

  • Substituent Variations : Altering the substituents on the phenyl ring can enhance or diminish antibacterial and anti-inflammatory activities.
  • Stereochemistry : The stereochemical configuration of the pyrrolidine ring influences binding affinity to target proteins, affecting overall efficacy .

Case Studies and Research Findings

  • Antibacterial Activity : A study reported that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could significantly reduce TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a promising anti-inflammatory mechanism .
  • Neuroprotective Effects : Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name

5-(4-nitrophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-6-5-9(11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZAKDDPOEMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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